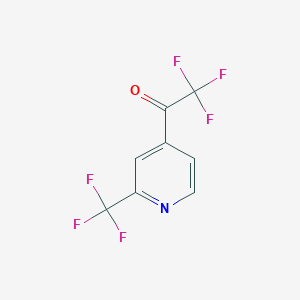

2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone

描述

2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone (CAS: 1060810-86-7) is a fluorinated aromatic ketone featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a trifluoroacetyl (-COCF₃) group at the 4-position. Its molecular formula is C₈H₆F₃NO, with a molecular weight of 189.135 g/mol .

属性

IUPAC Name |

2,2,2-trifluoro-1-[2-(trifluoromethyl)pyridin-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO/c9-7(10,11)5-3-4(1-2-15-5)6(16)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRRUDFKGXQRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Oxidation of α-Trifluoromethyl Secondary Alcohols

One of the most direct methods to obtain trifluoromethyl ketones such as 2,2,2-trifluoro-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone involves the oxidation of α-trifluoromethyl secondary alcohol precursors. This approach has been extensively studied using nitroxide catalysts and persulfate oxidants.

General Procedure : The secondary alcohol bearing the trifluoromethyl group and pyridinyl substituent is reacted with sodium persulfate as the oxidant, in the presence of a nitroxide catalyst such as 4-acetylamino-TEMPO (ACT), and pyridine as the base, typically in acetonitrile solvent at 50 °C for 24 hours. This yields the corresponding trifluoromethyl ketone with moderate to good conversion (around 60-70%) under optimized conditions.

Catalyst and Conditions Optimization : ACT was found superior to TEMPO in catalytic efficiency. The reaction requires the presence of base and oxidant; absence of any of these components leads to negligible product formation. Temperature control is critical; 50 °C is optimal, with lower or higher temperatures decreasing yields. Acetonitrile is preferred as solvent due to good solubility and reaction efficiency, while chlorinated solvents and ethyl acetate are less effective or lead to side products like geminal diols.

Representative Example : A substrate such as 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol was oxidized under these conditions to yield the corresponding trifluoromethyl ketone in good yield (up to 78% reported for similar compounds).

Multi-Step Synthesis via Pyridinyl Precursors and Trifluoroacetylation

Another approach involves constructing the pyridinyl ketone framework through multi-step reactions starting from substituted pyridin-2-amines or pyridine-2-carbaldehydes, followed by trifluoroacetylation or related transformations.

Method A (Imidazo[1,2-a]pyridinyl Derivative Formation) : A substituted pyridin-2-amine and a substituted pyridine-2-carbaldehyde are reacted in methanol with p-toluenesulfonic acid and 2-isocyano-2,4,4-trimethylpentane at 70 °C for 12 hours. The resulting intermediate is extracted and purified to give the imidazo[1,2-a]pyridinyl derivative. Subsequent reaction steps yield the trifluoroacetamide or trifluoromethyl ketone derivatives.

Yields and Characterization : The isolated yields for such intermediates are moderate (~19% for a related trifluoroacetamide), with characterization by ^1H NMR confirming the structure. This method is useful for elaborated heterocyclic frameworks bearing trifluoromethyl groups.

Preparation via Alkyl Vinyl Ether and Trifluoroacetyl Chloride Cyclization

A patented industrially relevant process describes the preparation of trifluoromethylated pyridinones which are tautomers or close analogs of trifluoromethyl ketones.

-

Formation of 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanones : React alkyl vinyl ethers with trifluoroacetyl chloride at low temperatures (−10 °C to 35 °C, preferably 0-20 °C), often in the presence of hydrocarbon solvents like toluene. Trifluoroacetyl chloride is bubbled sub-surface to control the reaction.

Acetal Formation : The above ketones are converted to acetals by reaction with appropriate alcohols under controlled temperature (−40 °C to 60 °C).

Condensation and Cyclization : The acetals undergo condensation with ammonium salts, formamide, or amides, followed by cyclization using acetic anhydride and catalytic pyridinium p-toluenesulfonate (PPTS) at reflux to yield 4-trifluoromethyl-2(1H)-pyridinones.

Reaction Conditions and Notes : The cyclization step is solvent-free and conducted at reflux (145-150 °C). The process uses minimal solvents, catalytic amounts of PPTS, and stoichiometric or slight excesses of reagents to optimize yield and purity. The method is scalable and suitable for industrial synthesis.

Purification and Characterization

Purification of intermediates and final products is typically achieved by extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

Flash chromatography on silica gel columns with gradients of ethyl acetate/hexanes is commonly employed for final purification.

Characterization includes ^1H NMR spectroscopy (400-500 MHz in DMSO-d6 or CDCl3), mass spectrometry, and LCMS to confirm molecular weight and purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of α-trifluoromethyl secondary alcohols | Sodium persulfate, ACT catalyst, pyridine, MeCN, 50 °C, 24 h | 60-78% conversion | Direct oxidation, mild conditions | Moderate reaction time, requires catalyst |

| Multi-step imidazo[1,2-a]pyridinyl synthesis | Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, MeOH, 70 °C | ~19% isolated | Access to complex heterocycles | Lower yields, longer synthesis |

| Alkyl vinyl ether + trifluoroacetyl chloride cyclization | Alkyl vinyl ether, trifluoroacetyl chloride, acetic anhydride, PPTS, reflux | Not specified | Scalable, industrially viable | Multi-step, requires careful temperature control |

| Purification | Extraction, drying, flash chromatography | Purity >95% | Efficient purification | Requires chromatographic equipment |

化学反应分析

Types of Reactions: 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Trifluoromethyl pyridine carboxylic acids.

Reduction Products: Reduced derivatives of the compound.

Substitution Products: Various substituted pyridine derivatives.

科学研究应用

2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: It serves as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.

Industry: It is used in the production of advanced materials and agrochemicals due to its unique chemical properties.

作用机制

The mechanism by which 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for various applications. The specific molecular targets and pathways depend on the context in which the compound is used.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Steric and Electronic Modulation: Replacement of the pyridine ring with a phenyl group (e.g., 4-phenoxyphenyl) reduces nitrogen-mediated electronic effects, altering solubility and reactivity .

- Fluorine Content: Higher fluorine content (e.g., C₇H₃F₄NO vs. C₈H₆F₃NO) correlates with increased lipophilicity, impacting bioavailability and metabolic stability .

生物活性

2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone is a compound of interest in medicinal chemistry due to its unique trifluoromethyl and pyridine functionalities. These structural features are associated with enhanced biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its potential applications.

The compound's chemical structure can be represented as follows:

This structure includes a trifluoromethyl group and a pyridine ring, which are known to influence the pharmacokinetic and pharmacodynamic profiles of compounds.

Antimicrobial Activity

Research has demonstrated that trifluoromethylpyridine derivatives exhibit significant antimicrobial activity. A study by highlighted the synthesis of novel 1,2,4-oxadiazoles and their derivatives, which showed promising antibacterial properties against various pathogens. The minimal inhibitory concentrations (MIC) for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 1 | 3.12 | Staphylococcus aureus |

| 2 | 12.5 | Escherichia coli |

Antitumor Activity

The antitumor effects of trifluoromethylpyridine derivatives have also been explored extensively. A study indicated that certain derivatives exhibited cytotoxicity against various cancer cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in tumor cells.

Case Study:

In a comparative study of several trifluoromethylpyridine derivatives, one compound demonstrated an IC50 value of 15 μM against the MCF-7 breast cancer cell line, showcasing its potential as an anticancer agent .

Antiviral Activity

The antiviral properties of trifluoromethyl compounds have been investigated with promising results. A recent study evaluated the antiviral activity of a related compound against human cytomegalovirus (HCMV). The compound significantly reduced viral replication in treated cells compared to controls .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: Many trifluoromethyl compounds act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.

- Cell Membrane Disruption: The lipophilicity imparted by the trifluoromethyl group enhances membrane permeability, allowing for better cellular uptake.

常见问题

Q. What are the key considerations in designing a synthesis route for 2,2,2-Trifluoro-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone?

The synthesis typically involves trifluoroacetylation of a pyridine precursor. A common method includes reacting 2-(trifluoromethyl)pyridine-4-carbaldehyde with trifluoroacetic anhydride under controlled conditions. Key parameters include:

- Temperature : Mild conditions (20–50°C) to avoid decomposition of the trifluoromethyl group .

- Solvent : Anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis .

- Catalysts : Acidic or basic catalysts (e.g., DMAP) to enhance reaction efficiency . Yield optimization often requires stoichiometric control and inert atmospheres.

| Synthesis Route | Reagents/Conditions | Yield Range |

|---|---|---|

| Trifluoroacetylation of aldehyde | Trifluoroacetic anhydride, DMAP | 60–75% |

| Nucleophilic substitution | Trifluoroacetyl chloride, pyridine | 50–65% |

Q. How is the compound characterized, and what spectroscopic markers are critical?

Characterization relies on:

- NMR :

- ¹⁹F NMR : Signals near -70 ppm (CF₃ group) and -110 ppm (pyridine-bound CF₃) confirm substitution .

- ¹H NMR : Aromatic protons on the pyridine ring appear as doublets (δ 8.5–9.0 ppm) .

- IR : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

- MS : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., ~265 g/mol) .

Q. What are the compound’s primary reactivity patterns in organic synthesis?

The ketone group undergoes nucleophilic additions (e.g., Grignard reactions), while the pyridine ring participates in electrophilic substitutions. The trifluoromethyl groups are generally inert but enhance electron-withdrawing effects, directing reactivity to the para-position of the pyridine ring .

Advanced Research Questions

Q. How do the trifluoromethyl groups influence electronic properties and biological interactions?

The electron-withdrawing CF₃ groups:

- Increase lipophilicity (logP ~2.5), enhancing membrane permeability .

- Stabilize charge-transfer complexes in enzyme binding pockets, as seen in kinase inhibition studies .

- Reduce metabolic degradation by blocking cytochrome P450 oxidation sites . Computational studies (DFT) show a 15–20% increase in electrophilicity compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives?

Conflicting data (e.g., unexpected ¹H NMR splitting) may arise from:

- Rotamers : Low-energy conformers due to restricted rotation around the ketone-pyridine bond. Use variable-temperature NMR to coalesce signals .

- Impurities : Trace solvents or byproducts. Employ HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

- Crystallographic validation : Single-crystal X-ray diffraction (via SHELX ) resolves ambiguities in substituent positioning.

Q. What strategies improve yield in large-scale synthesis?

- Continuous flow reactors : Enhance heat transfer and reduce side reactions (e.g., hydrolysis) .

- Catalyst screening : Immobilized catalysts (e.g., silica-supported DMAP) improve recyclability .

- In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

Applications in Medicinal Chemistry

Q. How is this compound utilized as a scaffold in drug development?

It serves as a precursor for:

- Kinase inhibitors : The pyridine-CF₃ motif mimics ATP’s adenine moiety, enabling competitive binding .

- Anticancer agents : Derivatives with appended morpholine or thioether groups show IC₅₀ values <1 μM in leukemia cell lines .

- Antibacterial probes : The CF₃ group disrupts bacterial membrane proteins, as demonstrated in E. coli assays .

Q. What computational methods predict its bioactivity?

- Molecular docking (AutoDock Vina) : Simulates binding to targets like EGFR (docking score ≤-9.0 kcal/mol) .

- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² >0.85) .

Data Analysis Challenges

Q. How to interpret conflicting results in enzyme inhibition assays?

Discrepancies may arise from:

- Assay conditions : pH variations affect protonation of the pyridine nitrogen. Use buffer systems (e.g., HEPES pH 7.4) for consistency .

- Metabolic interference : Liver microsome studies reveal rapid glucuronidation (~50% in 30 min), necessitating co-administration of UDP-glucuronosyltransferase inhibitors .

Q. What statistical approaches validate reproducibility in synthetic batches?

- Principal Component Analysis (PCA) : Identifies batch-to-batch variability in HPLC purity profiles .

- Design of Experiments (DoE) : Optimizes reaction parameters (e.g., temperature, solvent ratio) for ≥90% yield consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。